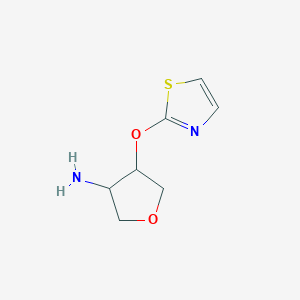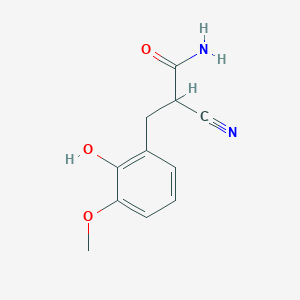
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N. This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .
Synthesis Analysis
DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis
The molecular and crystal structures of DMAP and related species have been determined by a few research groups .Chemical Reactions Analysis
DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical And Chemical Properties Analysis
DMAP is a white solid with a molar mass of 122.17 g/mol. It has a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .Aplicaciones Científicas De Investigación
Fluorescent Probes for Biological Imaging
Research on compounds structurally related to "N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)nicotinamide" includes the development of fluorescent probes for the selective detection of hypoxia in tumor cells. A novel probe was designed using a 4-nitroimidazole moiety as a hypoxic trigger and demonstrated high selectivity, "Turn-On" fluorescence response, and no cytotoxicity. This probe successfully imaged the hypoxic status of HeLa cells, indicating its potential application in biomedical research for disease-relevant hypoxia imaging (Feng et al., 2016).
Pharmacological Potential
Compounds with similar structural features have been explored for their pharmacological potential in various contexts. For instance, a study on 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-pyrimidines bearing substituted pyridyl groups as C-6 substituents found them to be selective adenosine hA2A receptor antagonists, highlighting their potential for Parkinson's disease treatment. The research identified compounds with improved solubility and efficacy, pointing to the importance of the pyrimidine scaffold in medicinal chemistry (Zhang et al., 2008).
Biochemical Studies
Another aspect of research focuses on the biochemical properties and applications of nicotinamide-based compounds. For example, a Mannich base derived from nicotinamide showed high corrosion inhibition efficiency on brass in acidic media. This study not only expands the understanding of corrosion inhibition mechanisms but also suggests applications for nicotinamide derivatives in materials science (Zulfareen et al., 2017).
Metabolic Studies
Metabolomics analysis has been applied to study the metabolic effects of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibition on human cancer cells. Such research elucidates the complex metabolic pathways affected by nicotinamide-related compounds and their potential therapeutic implications in cancer treatment (Tolstikov et al., 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-21(2)14-13(19-15(23)12-4-3-5-17-10-12)11-18-16(20-14)22-6-8-24-9-7-22/h3-5,10-11H,6-9H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMDFXSIGHZVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CN=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

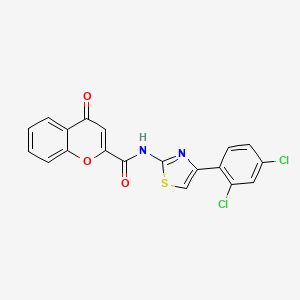
![1-[1-(2-Methylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2727218.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2727221.png)
![3-[(4-Chlorophenyl)methyl]-7-(4-cyclohexylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2727222.png)
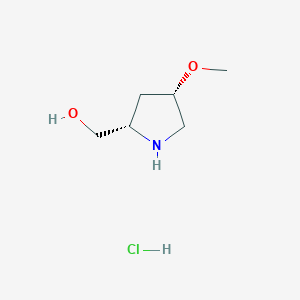
![N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2727226.png)
![2-((2-((3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2727227.png)

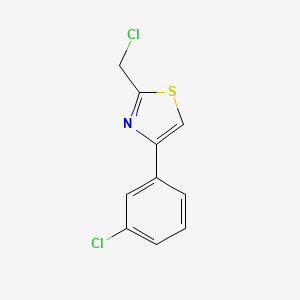
![N-(4-fluorophenyl)-N-methyl-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727234.png)
![Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2727235.png)
